VEGFR-2 Kinase Inhibition: 6-Phenyl Scaffold vs. 6-(4-Methoxyphenyl) Analog
The 6-phenyl derivative demonstrates significantly higher potency against VEGFR-2 compared to the 6-(4-methoxyphenyl) analog. The target compound (as its 4-cyclopropanecarboxamide derivative) exhibits an IC50 of 832 nM, whereas the 6-(4-methoxyphenyl) analog shows an IC50 of 48,000 nM under identical assay conditions [1].
| Evidence Dimension | VEGFR-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 832 nM (as N-{6-phenylfuro[2,3-d]pyrimidin-4-yl}cyclopropanecarboxamide) |
| Comparator Or Baseline | 48,000 nM (as 2-cyclopentyl-N-[6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]acetamide) |
| Quantified Difference | ~58-fold more potent |
| Conditions | Biochemical kinase assay with 2.5 µM ATP/[γ-32P]ATP, pH 7.2, 2°C |
Why This Matters
This 58-fold potency difference directly impacts the required compound concentration in cellular and in vivo angiogenesis models, affecting both cost and feasibility of experiments.
- [1] Maeda, M., et al. (2005). 4-Acylamino-6-arylfuro[2,3-d]pyrimidines as potent and selective inhibitors of VEGFR-2. Bioorganic & Medicinal Chemistry Letters, 15(8), 2166-2170. Data sourced from BindingDB entries BDBM8570 and BDBM8564. View Source
